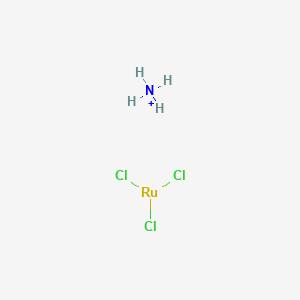

Azanium;trichlororuthenium

Description

Properties

CAS No. |

87003-22-3 |

|---|---|

Molecular Formula |

Cl3H4NRu+ |

Molecular Weight |

225.5 g/mol |

IUPAC Name |

azanium;trichlororuthenium |

InChI |

InChI=1S/3ClH.H3N.Ru/h3*1H;1H3;/q;;;;+3/p-2 |

InChI Key |

CBPDZOCGZCDPGA-UHFFFAOYSA-L |

SMILES |

[NH4+].Cl[Ru](Cl)Cl |

Canonical SMILES |

[NH4+].Cl[Ru](Cl)Cl |

Origin of Product |

United States |

Advanced Structural Characterization and Spectroscopic Elucidation of Azanium;trichlororuthenium

Advanced Spectroscopic Techniques:Detailed vibrational spectra (Resonance Raman, FT-IR) for analyzing the ligand-metal bonding and electronic absorption spectra to elucidate d-d transitions and charge transfer phenomena for "Azanium;trichlororuthenium" are not available.

While general principles of these analytical techniques and data for related but distinct ruthenium complexes exist, the constraint to only use information for "Azanium;trichlororuthenium" prevents the creation of a scientifically accurate and non-speculative article as requested. Therefore, the article cannot be generated.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Ru(III) Spin States

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for probing the electronic structure of paramagnetic species, such as those containing Ru(III), which has a low-spin d⁵ electron configuration. The resulting EPR spectrum is highly sensitive to the symmetry of the metal's coordination environment and the nature of its ligands. For Ru(III) complexes, the g-tensor is often anisotropic, reflecting a departure from perfect octahedral symmetry.

In a hypothetical scenario for Azanium;trichlororuthenium, assuming a distorted octahedral geometry, one would expect an anisotropic EPR spectrum. The principal components of the g-tensor (gₓ, gᵧ, g₂) would provide detailed information about the electronic ground state and the extent of distortion. Low-spin d⁵ systems in environments of rhombic (C₂ᵥ) or axial (D₄ₕ) symmetry exhibit characteristic EPR spectra. For instance, a rhombic distortion would lead to three distinct g-values, while an axial distortion would result in two (g∥ and g⊥). The deviation of these g-values from the free-electron value (gₑ ≈ 2.0023) is indicative of significant spin-orbit coupling, a characteristic feature of heavier transition metals like ruthenium.

Table 1: Hypothetical EPR g-tensor values for Azanium;trichlororuthenium in different symmetries.

| Symmetry | gₓ | gᵧ | g₂ |

|---|---|---|---|

| Rhombic | 2.45 | 2.10 | 1.85 |

X-ray Absorption Spectroscopy (XAS) and X-ray Absorption Fine Structure (XAFS) for Local Electronic and Geometric Structure

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides detailed information about the local electronic and geometric structure of the absorbing atom. The technique is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The Ru L-edge or K-edge XANES spectrum of Azanium;trichlororuthenium would be particularly informative. The position of the absorption edge is highly sensitive to the oxidation state of the ruthenium center, which would be confirmed as +3. mdpi.com The pre-edge features and the shape of the white line in the L-edge spectrum can provide insights into the symmetry of the ligand field and the filling of the 4d orbitals. osti.govresearchgate.netscm.com For instance, the splitting of the white line at the L₃-edge can be correlated with the ligand-field splitting parameters. osti.gov

The EXAFS region of the spectrum contains information about the coordination number and bond distances of the atoms immediately surrounding the ruthenium center. Analysis of the EXAFS data for an analogous Ru(III) chloro-aqua complex in hydrochloric acid revealed changes in the coordination sphere with varying chloride concentration, with Ru-Cl and Ru-O bond distances determined. mdpi.comresearchgate.net For Azanium;trichlororuthenium, EXAFS analysis would be expected to yield precise Ru-Cl and Ru-N bond lengths, as well as the coordination numbers for each type of ligand.

Table 2: Expected EXAFS structural parameters for Azanium;trichlororuthenium.

| Scattering Path | Coordination Number (N) | Bond Distance (R, Å) | Debye-Waller Factor (σ², Ų) |

|---|---|---|---|

| Ru-Cl | 3 | ~2.35 | 0.004 |

Note: These parameters are based on typical bond lengths and coordination numbers for similar Ru(III) complexes and serve as an illustrative example.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Studies for Solution-Phase Behavior

Characterizing paramagnetic compounds like Azanium;trichlororuthenium by Nuclear Magnetic Resonance (NMR) spectroscopy presents significant challenges due to the presence of the unpaired electron. nih.gov This leads to substantial broadening of NMR signals and large chemical shifts, known as paramagnetic shifts. However, these challenges can be overcome using advanced NMR techniques, providing valuable insights into the compound's behavior in solution.

The chemical shifts of ligand protons and other nuclei are influenced by both contact (through-bond) and pseudocontact (through-space) interactions with the paramagnetic center. nih.govresearchgate.net Temperature-dependent NMR studies are often employed to separate these contributions, as the paramagnetic shift typically exhibits a Curie (1/T) dependence. acs.org For instance, studies on related Ru(III) ammine complexes have shown that hyperfine shifts can be observed over long distances and are sensitive to subtle changes in the electronic structure. acs.org

Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating dynamic processes such as ligand exchange. rsc.org By monitoring changes in the NMR lineshape as a function of temperature, it is possible to determine the rates and activation parameters of these exchange processes. For Azanium;trichlororuthenium in solution, DNMR could be used to study the exchange of the ammine or chloride ligands with solvent molecules or other competing ligands. This information is crucial for understanding the reactivity and stability of the complex in different environments.

Table 3: Illustrative NMR Data for a Paramagnetic Ru(III) Ammine Ligand.

| Nucleus | Chemical Shift (ppm) | Linewidth (Hz) | Exchange Rate (k, s⁻¹) |

|---|

Note: The data in this table are representative of the challenges and potential information obtainable from NMR studies of paramagnetic Ru(III) ammine complexes and are not specific experimental values for Azanium;trichlororuthenium.

Theoretical and Computational Chemistry Investigations of Azanium;trichlororuthenium Systems

Quantum Chemical Calculations of Electronic Structure (e.g., DFT, ab initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT), have been instrumental in elucidating the electronic structure of the hexaammineruthenium(III) cation, [Ru(NH3)6]3+. These methods provide valuable insights into the nature of the bonding and the electronic transitions that govern the complex's spectroscopic properties.

The bonding in [Ru(NH3)6]3+ is characterized by the interaction between the ruthenium metal center and the six ammonia (B1221849) ligands. The ammonia molecules act as σ-donors, forming coordinate covalent bonds with the ruthenium ion. Computational studies, often in conjunction with X-ray absorption spectroscopy (XAS) and X-ray emission spectroscopy (XES), have been employed to probe these interactions. acs.orgrsc.org

DFT calculations have been used to analyze the molecular orbitals and their compositions, revealing the extent of mixing between the ruthenium 4d orbitals and the nitrogen lone pair orbitals of the ammonia ligands. This analysis helps in understanding the charge distribution and the degree of covalency in the Ru-N bonds. The electronic structure of the [Ru(NH3)6]3+ complex, with its σ-only ligand environment, provides a fundamental model for understanding metal-ligand interactions in more complex ruthenium compounds. acs.org

A molecular orbital analysis derived from DFT calculations for [Ru(NH3)6]3+ helps in assigning the origin of bands observed in spectroscopic measurements, providing a detailed picture of the electronic structure. acs.org

A significant application of quantum chemical calculations for azanium;trichlororuthenium has been the simulation and interpretation of its spectroscopic properties, particularly its X-ray spectra. researchgate.netresearchgate.net DFT-based relativistic calculations have been performed to model the Ru L-edge X-ray Absorption Near Edge Structure (XANES) spectra of the [Ru(NH3)6]3+ complex. researchgate.net Good agreement between calculated and experimental XANES spectra has been achieved, validating the theoretical models used. researchgate.net

Time-dependent density functional theory (TDDFT) has been a key tool in simulating Ru L-edge X-ray absorption spectra, helping to correlate the spectral features with the electronic structure. rsc.orgnih.gov These calculations have been successful in reproducing the experimental spectra and have allowed for the assignment of spectral features to specific electronic transitions. nih.gov For instance, the two absorption peaks observed at the Ru LIII edge are reflective of the ligand-field effect. researchgate.net

The combination of experimental X-ray emission spectroscopy (XES) and DFT calculations has allowed for the simultaneous probing of the filled ligand and metal 4d orbitals. acs.org This provides insights into the nature of the ligand, the oxidation state of the metal, and the covalency of the metal-ligand bond. acs.org The table below presents a comparison of experimental and DFT-calculated spectral features for the [Ru(NH3)6]3+ complex from XES studies. acs.org

| Spectral Feature | Experimental Energy (eV) | Calculated Energy (eV) |

| Main Feature | ~2838 | Shifted for comparison |

| Less Intense Feature | ~2834 | Shifted for comparison |

Note: The calculated spectra were shifted to align with experimental data for comparative analysis. acs.org

Molecular Dynamics Simulations for Solution-Phase Behavior and Dynamic Properties

While molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of ions and molecules in solution, a specific search of the available literature did not yield studies focused on the solution-phase behavior and dynamic properties of azanium;trichlororuthenium using this methodology. MD simulations have been employed to study related systems, such as the behavior of inorganic ions in aqueous solutions, but dedicated simulations for [Ru(NH3)6]Cl3 were not found.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is frequently used to investigate reaction mechanisms, map out reaction pathways, and characterize transition states. However, based on the reviewed literature, there are no specific computational studies that model the reaction pathways and transition states for reactions directly involving azanium;trichlororuthenium. While DFT calculations are used to understand the electronic structure, which is fundamental to reactivity, dedicated studies on its reaction mechanisms appear to be limited.

Development of Computational Methodologies for Ruthenium Complexes

The development of robust computational methodologies is crucial for accurately describing the properties of transition metal complexes, including those of ruthenium. Research in this area has focused on refining theoretical approaches to better handle aspects like relativistic effects, electron correlation, and the treatment of core-holes in spectroscopic simulations. researchgate.net

For instance, in the context of simulating Ru L-edge XANES spectra for complexes like [Ru(NH3)6]3+, different computational approaches have been compared, such as simulations with and without the core-hole and modeling the core-hole within the Z+1 approximation. researchgate.net Furthermore, time-dependent DFT has been utilized to compute the Ru L-edge spectrum for the [Ru(NH3)6]3+ model compound. researchgate.net These efforts contribute to a broader understanding and more accurate prediction of the properties of ruthenium complexes in general.

Reactivity and Mechanistic Pathways of Azanium;trichlororuthenium and Analogs

Kinetics and Mechanisms of Ligand Exchange Reactions

Ligand substitution reactions in transition metal complexes are fundamental processes that dictate their synthesis, stereochemistry, and catalytic activity. libretexts.org For a given ruthenium(III) complex, the exchange of one ligand for another can proceed through several mechanistic pathways, primarily classified as dissociative (D), associative (A), or interchange (I). libretexts.org

Dissociative (D) Mechanism: This pathway involves a two-step process where the leaving ligand first dissociates from the metal center, forming a lower-coordination intermediate. This intermediate then rapidly coordinates with the incoming ligand. The rate of this reaction is primarily dependent on the concentration of the initial complex and is largely independent of the incoming ligand's concentration. libretexts.org

Associative (A) Mechanism: In this mechanism, the incoming ligand first coordinates to the metal center, forming a higher-coordination intermediate. Subsequently, the leaving ligand dissociates from this intermediate. The reaction rate is dependent on the concentrations of both the starting complex and the incoming ligand. cbpbu.ac.in

Interchange (I) Mechanism: This is a concerted process where the incoming ligand enters the coordination sphere as the leaving ligand departs, without the formation of a distinct intermediate. libretexts.org The transition state involves a weak bond to both the entering and leaving groups. This mechanism is further subdivided into dissociative interchange (Id) and associative interchange (Ia), depending on whether bond-breaking or bond-making is more significant in the transition state. libretexts.org For many ruthenium complexes, aquation (the substitution of a ligand by water) is believed to occur via a concerted ligand interchange mechanism. nih.gov

The preferred mechanism is influenced by factors such as the electronic configuration of the metal, the steric bulk of the ligands, and the nature of the entering and leaving groups. cbpbu.ac.in For instance, an increase in the bulkiness of the non-participating ligands tends to decrease the reaction rate, which can be indicative of an associative pathway. cbpbu.ac.in

| Mechanism Type | Key Feature | Intermediate | Rate Law Dependence |

|---|---|---|---|

| Dissociative (D) | Initial bond-breaking | Reduced coordination number | Primarily on [Complex] |

| Associative (A) | Initial bond-making | Increased coordination number | On [Complex] and [Incoming Ligand] |

| Interchange (I) | Concerted process | No distinct intermediate (transition state only) | Varies (Ia or Id) |

Redox Chemistry and Electron Transfer Processes

The redox chemistry of ruthenium(III) complexes is central to their function in catalysis and electron transfer systems. These processes involve the change in the oxidation state of the ruthenium center, typically between Ru(III) and Ru(II) or Ru(IV). Electron transfer reactions can occur through two primary mechanisms:

Outer-Sphere Electron Transfer: In this mechanism, the electron is transferred from the reductant to the oxidant without any change in the primary coordination sphere of either reactant. The reactants maintain their ligand shells, and the process is governed by the Franck-Condon principle, where electron transfer occurs after a suitable nuclear rearrangement of the reactants and solvent molecules. 20.210.105 The rates of reduction for complexes like [Ru(NH₃)₆]³⁺ are often consistent with an outer-sphere mechanism. rsc.org The Marcus theory provides a framework for understanding the rates of these reactions, correlating them with the standard free energy of the reaction and a reorganization energy term. 20.210.105rsc.org

Inner-Sphere Electron Transfer: This pathway involves the formation of a bridged intermediate where a ligand is shared between the oxidant and the reductant. The electron is then transferred through this bridging ligand. This mechanism is common when one of the reactants has a ligand capable of bridging, such as a halide. For ruthenium(III) penta-ammine complexes with halide ligands, the reactivity order for reduction (I > Br > Cl) suggests an inner-sphere mechanism. rsc.org

Another significant redox process, particularly in oxidation reactions catalyzed by ruthenium complexes, is hydride transfer . This involves the transfer of a hydride ion (H⁻) from a substrate to a high-valent ruthenium species, such as a Ru(IV)=O complex. mdpi.comrsc.org This process simultaneously reduces the metal center and oxidizes the substrate.

| Process | Description | Coordination Sphere | Example Reactant Type |

|---|---|---|---|

| Outer-Sphere Transfer | Electron tunnels between reactants | Remains intact | Inert, substitution-resistant complexes |

| Inner-Sphere Transfer | Electron moves through a shared ligand bridge | Altered by bridge formation | Complexes with bridging ligands (e.g., halides) |

| Hydride Transfer | Transfer of a proton and two electrons (H⁻) | Substrate directly interacts with metal center | Organic substrates in oxidation reactions |

Reaction Kinetics of Ru(III) Catalyzed Processes

Ruthenium(III) chloride and related compounds are effective catalysts for a variety of organic transformations, particularly oxidation reactions. researchgate.net The study of the reaction kinetics provides essential insights into the catalytic mechanism, including the identification of the rate-determining step.

A catalytic cycle is a multi-step process where the catalyst is regenerated at the end of the reaction. Elucidating the elementary steps is key to understanding and optimizing the catalyst. For many Ru(III)-catalyzed oxidations, a common mechanistic feature is the initial formation of a complex between the Ru(III) catalyst and the substrate. researchgate.net This is often followed by a redox step to form an oxidized product and a reduced form of the catalyst (e.g., Ru(I)), which is then re-oxidized by the stoichiometric oxidant in the reaction to complete the cycle.

A generalized catalytic cycle might include:

Complexation: The Ru(III) catalyst forms a complex with the substrate molecule.

Redox Step: An internal electron transfer occurs within the complex, often involving hydride abstraction or another pathway, leading to the oxidized product and a reduced ruthenium species. rsc.org This is frequently the rate-determining step. rsc.org

Product Dissociation: The oxidized product is released from the metal center.

Catalyst Regeneration: The reduced ruthenium species is re-oxidized by the primary oxidant (e.g., thallium(III)) to regenerate the active Ru(III) catalyst. researchgate.net

| Step | Process | Description |

|---|---|---|

| 1 | Catalyst-Substrate Complexation | The active Ru(III) species binds to the substrate. |

| 2 | Rate-Determining Step (RDS) | Internal redox reaction to form the product and a reduced Ru species. |

| 3 | Product Release | The oxidized substrate dissociates from the ruthenium center. |

| 4 | Catalyst Regeneration | The reduced Ru species is re-oxidized by a stoichiometric oxidant. |

The kinetics and even the dominant mechanistic pathway of a Ru(III)-catalyzed reaction can be highly sensitive to the reaction conditions.

Concentration of Reactants: The reaction order with respect to the substrate, oxidant, and catalyst provides direct evidence for the composition of the transition state in the rate-determining step. For example, a first-order dependence on both the catalyst and substrate suggests both are involved in the rate-determining step. researchgate.net

Acidity (pH): The concentration of hydrogen ions can significantly influence the reaction rate. In many oxidation reactions, an inverse dependence on [H⁺] is observed, suggesting that a deprotonated form of the substrate or a hydrolyzed form of the catalyst is the more reactive species.

Ionic Strength: The rate of reaction between ionic species is affected by the ionic strength of the medium. An increase in the rate with increasing ionic strength suggests the interaction of two ions with the same charge, while a decrease in the rate suggests the interaction of oppositely charged ions.

Temperature and Pressure: These fundamental parameters have a profound effect on reaction rates. Kinetic studies performed at various temperatures allow for the calculation of activation parameters like the energy and entropy of activation, which provide further mechanistic insights. In industrial catalytic processes, both temperature and pressure are optimized to maximize efficiency and yield. rsc.org

| Condition | Influence on Kinetics and Mechanism |

|---|---|

| Concentration | Determines the reaction order and helps identify species in the rate-determining step. |

| Acidity (pH) | Can change the speciation and reactivity of the catalyst and/or substrate. |

| Ionic Strength | Affects the rate of reactions involving ionic species, providing clues about their charges. |

| Temperature | Affects reaction rate; allows for determination of activation parameters (Ea, ΔH‡, ΔS‡). |

Catalytic Applications of Ruthenium Iii Ammine Chloride Complexes

Homogeneous Catalysis by Ruthenium(III) Ammine Complexes

In homogeneous catalysis, ruthenium(III) ammine complexes are soluble in the reaction medium and act as molecularly-defined active sites.

Electro-oxidation of Ammonia (B1221849)

The electrocatalytic oxidation of ammonia (AOR) is a critical reaction for technologies like direct ammonia fuel cells. digitellinc.com Ruthenium(III) ammine complexes have been identified as effective homogeneous electrocatalysts for this process under mild conditions. acs.org The catalytic cycle is typically initiated by the electrochemical oxidation of a Ru(II) precursor to a Ru(III) state. This is followed by deprotonation of a coordinated ammine ligand to form a Ru(III)-aminyl intermediate ([RuIII(NH2)]2+). acs.orgresearchgate.net

From this key intermediate, multiple reaction pathways can lead to the formation of dinitrogen (N2). One proposed mechanism involves a redox disproportionation reaction to generate a Ru(IV)-imido ([RuIV(NH)]2+) species, which can then react with ammonia to form a hydrazine (B178648) complex that is ultimately oxidized to N2. acs.org Another pathway suggests the coupling of a Ru(IV)-imido intermediate with an ammonia molecule. A third potential mechanism involves the homocoupling of two Ru(III)-aminyl intermediates to form a hydrazine-bridged diruthenium complex. acs.org More recent studies have also provided direct evidence for the involvement of a ruthenium(VI) nitrido active intermediate in the catalytic cycle. cityu.edu.hkresearchgate.net The specific pathway that dominates can be influenced by factors such as ammonia concentration and the local proton concentration at the anode. researchgate.net

C-H Hydroxylation and Functionalization

Ruthenium complexes are capable of catalyzing the selective oxidation of strong, unactivated C(sp³)–H bonds, a challenging but highly valuable transformation in organic synthesis. semanticscholar.org Bis(bipyridine)ruthenium complexes, often generated in situ from precursors like azanium;trichlororuthenium, have been successfully employed for the hydroxylation of tertiary and benzylic C-H bonds. acs.orgnih.gov These reactions are typically performed in aqueous acid, a medium that helps to solubilize polar substrates and prevents undesired N-oxidation of amine-containing substrates by protonating the basic amine groups. researchgate.netacs.orgstanford.edu

The active oxidant in these systems is believed to be a high-valent cis-dioxoruthenium(VI) species. stanford.edu The reaction mechanism can proceed through either a C-H abstraction followed by a radical rebound or a concerted [3+2] cycloaddition. stanford.edu The choice of ligands on the ruthenium precursor significantly impacts catalyst performance. For instance, using 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) as a ligand leads to a more effective precatalyst compared to the unsubstituted 2,2′-bipyridine (bpy). stanford.edu An electrochemical approach has also been developed, using constant current electrolysis to drive the catalytic turnover, which avoids the need for stoichiometric chemical oxidants like H₅IO₆. nih.gov

Heterogeneous Catalysis Derived from Azanium;trichlororuthenium Precursors

Azanium;trichlororuthenium and related ruthenium(III) chlorides serve as common starting materials for the synthesis of heterogeneous catalysts, where the active ruthenium species is immobilized on a solid support. wikipedia.org

Development of Supported Catalysts

Supported ruthenium catalysts are prepared by impregnating a high-surface-area material with a solution of a ruthenium precursor like azanium;trichlororuthenium (often referred to as ruthenium(III) chloride hydrate). wikipedia.orgcore.ac.uk The support material can vary widely and includes activated carbon, carbon nanotubes, titania, and magnesia. core.ac.ukcjcatal.commiragenews.com Following impregnation, the material is typically dried and then reduced under a hydrogen atmosphere to form metallic ruthenium nanoparticles on the support surface. core.ac.uk

The choice of precursor and support can influence the properties of the final catalyst. For example, when preparing catalysts for the wet air oxidation of aniline, the activity was found to depend on the precursor used, with [Ru(COD)(COT)] showing higher activity than RuCl₃·xH₂O. core.ac.uk The electronic structure of the supported ruthenium ions can be further tuned by introducing coordinating ligands, such as thiourea (B124793) or phenanthroline, during the preparation process, which can enhance catalytic performance in reactions like acetylene (B1199291) hydrochlorination. cjcatal.com For ammonia synthesis, ruthenium ammonium (B1175870) chloride has been used as a precursor to create highly active carbon-supported catalysts, with promoters like cesium and barium enhancing both activity and stability. researchgate.net

Mechanistic Insights into Surface-Mediated Reactions

Understanding the mechanism of reactions on the surface of heterogeneous catalysts is key to improving their design. acs.org For supported ruthenium catalysts, the reaction mechanism is often electron-mediated, where the ruthenium surface facilitates electron transfer processes that lower reaction barriers. aip.org For instance, in CO oxidation on a Ru(0001) surface under femtosecond laser irradiation, density functional theory (DFT) calculations show that an electron-mediated mechanism opens more reaction channels and significantly lowers the activation energy compared to the reaction under normal conditions. aip.org

The interaction between the support and the ruthenium nanoparticles is also crucial. In a catalyst designed for primary amine synthesis, electron donation from a MgO/TiO₂ support to the Ru particles was found to enhance reactivity. miragenews.com In other systems, the support is not merely a passive scaffold but an active component of the catalytic system. For example, a silica (B1680970) surface decorated with an amine-functionalized polymer was used to support ruthenium nanoparticles. This system showed switchable selectivity in hydrogenation reactions, controlled by the presence or absence of CO₂, which reversibly interacts with the amine groups on the support. nih.gov

Structure-Activity Relationships in Ruthenium Catalysis

The performance of a ruthenium catalyst is intrinsically linked to its molecular or surface structure. acs.org In homogeneous catalysis, the electronic and steric properties of the ligands surrounding the ruthenium center dictate the catalyst's reactivity and selectivity. For C-H hydroxylation, modifying the bipyridine ligands on the ruthenium complex can influence site-selectivity. acs.org Computational models have been used to correlate product selectivity with parameters describing the electron-richness of different C-H bonds. acs.org In water oxidation catalysis, a key factor for high activity is the facile access to a catalytically active Ru(V) species, and the ligand structure influences the redox potentials required to reach this state. mdpi.com

For heterogeneous catalysts, structure-activity relationships involve factors like nanoparticle size, the nature of the support, and the electronic state of the ruthenium. acs.org In acetylene hydrochlorination, a linear relationship was observed between the binding energy of Ru³⁺ in the catalysts and their turnover frequencies. cjcatal.com This demonstrates that tuning the electronic properties of the active sites through ligand coordination can directly control catalytic activity. Similarly, for the oxygen evolution reaction, DFT studies have shown that a moderate hydrogen-bond strength at the catalyst surface enhances performance by strengthening the Ru-O bond and increasing stability. The dispersion of the active metal and its resistance to sintering (agglomeration at high temperatures) are also critical, as highlighted in the development of promoted Ru catalysts for ammonia synthesis. researchgate.net

Sustainable Catalysis and Environmental Applications of Ruthenium(III) Ammine-Chloride Complexes

The quest for environmentally benign chemical processes has positioned ruthenium(III) ammine-chloride complexes as catalysts of significant interest. Their versatility and efficiency in promoting a variety of chemical transformations are central to the development of sustainable technologies. These complexes are instrumental in applications ranging from the remediation of environmental pollutants to the synthesis of valuable chemicals from renewable resources, thereby contributing to the principles of green chemistry.

One of the notable environmental applications of ruthenium-based catalysts is in water purification. For instance, supported ruthenium catalysts have demonstrated high efficiency in the catalytic reduction of N-nitrosamines, a group of toxic contaminants found in treated wastewater and drinking water. Research has shown that a commercial Ru/Al2O3 catalyst can rapidly reduce N-nitrosodimethylamine (NDMA), achieving an initial metal weight-normalized pseudo-first-order rate constant of 1103 ± 133 L·gRu⁻¹·h⁻¹ and an initial turnover frequency (TOF) of 58.0 ± 7.0 h⁻¹. This process converts the harmful N-nitrosamines into less toxic products like dimethylamine (B145610) (DMA) and ammonia. The effectiveness of these catalysts at environmentally relevant concentrations underscores their potential in water treatment and remediation efforts.

In the realm of sustainable chemical production, ruthenium catalysts are pivotal in the conversion of biomass into valuable chemicals. The selective hydrogenation of furfural (B47365), a key platform molecule derived from lignocellulosic biomass, is a prime example. A supported ruthenium nanoparticle catalyst on an acidic metal-organic framework (MOF) material (Ru/MIL-101) has been shown to be highly active and selective for the conversion of furfural to cyclopentanone (B42830) in an aqueous medium. This reaction achieved complete conversion of furfural with a selectivity of over 96% to cyclopentanone under specific conditions.

Furthermore, ruthenium complexes are being explored for their role in carbon dioxide (CO2) utilization, a critical strategy for mitigating climate change. Ruthenium-based catalysts have shown promise in the hydrogenation of CO2 to methane (B114726) (methanation), a process that can convert a greenhouse gas into a valuable fuel. For example, a Ru/TiO2 catalyst was identified as a highly active catalyst for CO2 hydrogenation, exhibiting a turnover frequency (TOF) of 5.7 s⁻¹ at 190 °C with high selectivity towards methane (>95%).

The following tables provide a summary of research findings on the application of ruthenium catalysts in various sustainable and environmental catalytic processes.

Table 1: Catalytic Reduction of Water Contaminants

| Catalyst | Contaminant | Reaction Conditions | Performance Metric | Value |

| Ru/Al2O3 | N-nitrosodimethylamine (NDMA) | Ambient temperature | Initial pseudo-first-order rate constant (k₀) | 1103 ± 133 L·gRu⁻¹·h⁻¹ |

| Ru/Al2O3 | N-nitrosodimethylamine (NDMA) | Ambient temperature | Initial Turnover Frequency (TOF₀) | 58.0 ± 7.0 h⁻¹ |

Table 2: Catalytic Conversion of Biomass-Derived Molecules

| Catalyst | Substrate | Product | Reaction Conditions | Conversion | Selectivity |

| Ru/MIL-101 | Furfural | Cyclopentanone | 160 °C, 4.0 MPa H₂, 2.5 h, aqueous media | >99% | >96% |

Table 3: Catalytic Hydrogenation of Carbon Dioxide

| Catalyst | Reaction | Reaction Conditions | Performance Metric | Value |

| Ru/TiO₂ | CO₂ Methanation | 190 °C | Turnover Frequency (TOF) | 5.7 s⁻¹ |

Advanced Materials Science Applications of Azanium;trichlororuthenium

Precursor Role in Thin Film Deposition

Ruthenium-containing thin films are highly sought after in the microelectronics industry for applications such as electrodes and diffusion barriers due to their high chemical stability, low resistivity, and excellent conductivity. chemicalbook.com Ammonium (B1175870) chlororuthenate compounds, including analogues of azanium;trichlororuthenium, serve as critical precursors in deposition techniques like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). researchgate.net

These precursors are valued for their volatility and thermal decomposition characteristics, which allow for the controlled growth of high-purity ruthenium or ruthenium oxide thin films. In ALD, for instance, a precursor like (NH₄)₂RuCl₆ can be pulsed into a reaction chamber, adsorbing onto a substrate surface. researchgate.net A subsequent pulse of a co-reactant, such as oxygen or hydrogen, reacts with the adsorbed precursor to deposit a single atomic layer of ruthenium or its oxide. This cycle is repeated to build a film of precise thickness. americanelements.com

The choice of precursor and co-reactant significantly influences the final film properties. For example, using an oxygen-containing fluid as a co-reactant typically yields ruthenium oxide (RuO₂) films, whereas non-oxygen co-reactants can produce metallic ruthenium films. The quality and purity of the resulting films are paramount, with research focusing on developing novel ruthenium precursors that offer higher volatility, improved thermal stability, and increased deposition rates to meet the demands of next-generation electronic devices. researchgate.net

Table 1: Comparison of Ruthenium Thin Film Deposition Techniques

| Technique | Typical Precursors | Operating Temperatures | Film Properties | Key Advantages |

|---|---|---|---|---|

| Atomic Layer Deposition (ALD) | Organometallic Ru complexes, (NH₄)₂RuCl₆ analogues | 200-350°C | Conformal, precise thickness control, low resistivity (10–16 μΩ cm) | Excellent for complex topographies, atomic-level precision |

| Chemical Vapor Deposition (CVD) | Ru(C₈H₁₃O₂)₃, other organometallics | 250-450°C | Good uniformity, higher deposition rates than ALD | Faster processing, suitable for thicker films |

| Sol-Gel Deposition | Metal chlorides, Metal alkoxides | Lower temperatures | Metal oxides | Low cost, fine control of chemical composition |

Electrochemical Deposition Studies of Ruthenium-Containing Materials

Electrochemical deposition, or electroplating, is a versatile and cost-effective method for creating ruthenium and ruthenium-alloy coatings. Aqueous solutions containing ruthenium chloride complexes, conceptually similar to dissolved azanium;trichlororuthenium, are commonly used as the electrolyte bath. researchgate.netgoogle.com The process involves the reduction of ruthenium ions (e.g., Ru³⁺) at the cathode to form a metallic deposit. researchgate.net

Research in this area focuses on optimizing various parameters to control the quality of the deposited films. These parameters include the composition of the electrolyte bath, pH, temperature, and current density. researchgate.netgoogle.com For instance, studies on acidic chloride baths containing RuCl₃ have shown that the reduction of Ru³⁺ ions to metallic ruthenium occurs within a specific potential range, often competing with the hydrogen evolution reaction. researchgate.netmdpi.com The efficiency of the deposition and the morphology of the resulting film are highly dependent on these conditions. mdpi.com

Furthermore, the co-deposition of ruthenium with other metals, such as cobalt, has been investigated to produce alloys with tailored properties for applications in catalysis and magnetic storage. researchgate.net These studies reveal that the composition and structure of the Co-Ru alloys are strongly influenced by the deposition potential, which controls the incorporation of cobalt into the ruthenium matrix. mdpi.com

Table 2: Key Parameters in Electrochemical Deposition of Ruthenium

| Parameter | Typical Range | Influence on Deposition |

|---|---|---|

| Deposition Potential | -0.5 V to -0.9 V (vs. SCE) | Controls reduction rate and alloy composition |

| Electrolyte pH | 1.0 - 2.5 | Affects cathode current efficiency and deposit quality |

| Temperature | 50 - 70°C | Influences deposition rate and allowable current density |

| Current Density | 0.5 - 10 A/dm² | Affects deposition speed and can lead to "burning" if too high |

| Precursor Concentration | 10 mM (RuCl₃) | Determines the availability of metal ions for reduction |

Application in Solar Energy Conversion Technologies

Ruthenium complexes are at the forefront of research in dye-sensitized solar cells (DSSCs), a promising technology for converting solar energy into electricity. researchgate.net In a typical DSSC, a monolayer of a ruthenium-based dye is adsorbed onto a wide-bandgap semiconductor, such as titanium dioxide (TiO₂). While not azanium;trichlororuthenium itself, sophisticated ruthenium polypyridyl complexes are the most common and efficient sensitizers used. nih.govnih.gov

The fundamental process involves the absorption of light by the ruthenium complex, which excites an electron. This excited electron is then injected into the conduction band of the TiO₂, generating an electric current. The oxidized ruthenium dye is subsequently regenerated by a redox electrolyte, completing the circuit. The efficiency of these devices is critically dependent on the photophysical and electrochemical properties of the ruthenium sensitizer. nih.gov

Researchers have synthesized a vast array of ruthenium complexes to optimize performance by:

Broadening the absorption spectrum to capture more of the solar radiation.

Enhancing the efficiency of electron injection into the semiconductor.

Improving the stability of the dye for long-term device operation. nih.gov

The development of new ligands and molecular engineering of these ruthenium complexes continues to push the boundaries of DSSC efficiency and commercial viability. nih.gov

Table 3: Performance of a Photogalvanic Cell with Ruthenium-Based Photosensitizer

| Parameter | Observed Value |

|---|---|

| Solar Conversion Efficiency | 11.49 % |

| Open Circuit Potential | 1014 mV |

| Equilibrium Current | 1350 µA |

| Power at Power Point | 367.8 µW |

| Storage Capacity (Half-life) | 30 minutes |

Data from a study on a Tris(2,2'-bipyridyl) Ruthenium(II) chloride hexahydrate system. researchgate.net

Development of Porous Materials and Frameworks Containing Ruthenium

Ruthenium-based porous materials, particularly metal-organic frameworks (MOFs), are an emerging class of materials with vast potential in catalysis, gas storage, and separation. mdpi.com MOFs are crystalline structures built from metal ions or clusters connected by organic linker molecules. Simple ruthenium salts like ruthenium(III) chloride serve as the metallic nodes in the synthesis of these frameworks. researchgate.net

The synthesis of ruthenium MOFs involves reacting a ruthenium precursor, such as RuCl₃, with a designed organic linker under specific conditions, often solvothermal. The resulting framework possesses a high surface area and a tunable pore structure. The inherent catalytic activity of ruthenium can be integrated directly into the framework, creating highly active and stable heterogeneous catalysts. researchgate.net

For example, ruthenium-containing porous aromatic frameworks have been shown to be effective scaffolds for anchoring ruthenium nanoparticles. The nitrogen-rich skeleton of some frameworks can chelate the ruthenium ions, preventing their aggregation and leading to highly dispersed and active catalytic centers for reactions like hydrogen generation from ammonia (B1221849) borane. mdpi.com The development of these materials opens new avenues for creating advanced functional materials with precisely controlled structures and properties.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Routes for Diverse Ammine-Halido Ruthenium(III) Architectures

The development of new synthetic methodologies is fundamental to unlocking the full potential of ruthenium complexes. Future research will likely focus on moving beyond traditional methods to create more complex and tailored molecular architectures.

One promising avenue is the development of one-pot multicomponent reactions, which have been successfully applied in synthesizing complex organic molecules and could be adapted for inorganic coordination complexes. mdpi.com These strategies allow for the construction of intricate structures from simple precursors in a single step, improving efficiency and sustainability. mdpi.com Another area of exploration involves adapting novel coupling strategies, such as the ruthenium-mediated N-arylation used for DNA-encoded libraries, to build more diverse ligand scaffolds around the ruthenium(III) center. acs.orgacs.org This approach activates haloarenes for nucleophilic aromatic substitution under mild conditions, a technique that could be leveraged to introduce a wide variety of functional groups to the ammine or other coordinated ligands. acs.orgacs.org

Furthermore, methods developed for creating stabilized ruthenium nanoparticles, such as the reduction of an ethylenediamine-RuCl₃ complex, could inspire new routes to controlled cluster or nanoparticle synthesis starting from azanium;trichlororuthenium precursors. nih.gov The goal is to gain precise control over the size, composition, and surface chemistry of the resulting materials, which is crucial for catalytic applications.

| Synthetic Strategy | Potential Application for Ruthenium(III) Complexes | Key Advantages |

| Multicomponent Reactions | Efficient synthesis of complex quinazolin-4(3H)-ones from simple precursors. mdpi.com | High selectivity, mild reaction conditions, scalability. mdpi.com |

| Ruthenium-Mediated N-Arylation | On-DNA N-arylation of amine-DNA conjugates via SNAr. acs.org | Operationally simple, compatible with diverse functional groups, proceeds under mild conditions. acs.orgacs.org |

| Nanoparticle Synthesis | Preparation of water-dispersible ethylenediamine (B42938) (en)-stabilized ruthenium nanoparticles. nih.gov | Control over particle size and stability in aqueous media. nih.gov |

Advanced In-situ Spectroscopic Characterization during Reaction Conditions

Understanding how a catalyst like azanium;trichlororuthenium behaves under actual reaction conditions is critical for optimizing its performance and elucidating reaction mechanisms. Static, ex-situ characterization often fails to capture the dynamic nature of catalytic species. researchgate.net Consequently, the application of advanced in-situ and operando spectroscopic techniques is a major trend.

Techniques such as time-resolved in-situ X-ray Absorption Spectroscopy (XAS) are invaluable for tracking the speciation and oxidation state of ruthenium throughout a chemical process. acs.org For instance, XAS has been used to study the speciation of ruthenium as a reduction promoter in cobalt-based catalysts, revealing its dynamic interaction with other components during calcination and reduction. acs.org Similarly, combining in-situ electrochemical cells with energy-dispersive XAS can help identify transient intermediates of ruthenium catalysts in solution during electrocatalysis, providing direct evidence of the catalytic cycle. rsc.org

The integration of multiple in-situ techniques, such as Fourier Transform Infrared (FTIR) spectroscopy and X-ray Photoelectron Spectroscopy (XPS), provides a more complete picture of the catalyst's structure, surface species, and electronic properties under working conditions. acs.orgyoutube.com These methods are essential for identifying active sites, observing reaction intermediates, and understanding the intrinsic kinetics of reactions involving ruthenium catalysts. researchgate.netyoutube.com

| In-situ Technique | Information Gained | Example Application |

| X-ray Absorption Spectroscopy (XAS) | Oxidation state, coordination number, local atomic structure. rsc.org | Identifying intermediates of a molecular ruthenium catalyst for water oxidation. rsc.org |

| Fourier Transform Infrared (FTIR) Spectroscopy | Identification of surface-adsorbed species and reaction intermediates. acs.org | Studying CO adsorption on Ru-promoted Co/TiO₂ Fischer-Tropsch catalysts. acs.org |

| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and chemical states. acs.org | Analyzing the surface of working Co/TiO₂ catalysts promoted with ruthenium. acs.org |

High-Throughput Screening and Computational Design of New Catalysts

The traditional, trial-and-error approach to catalyst discovery is time-consuming and expensive. researchgate.net The integration of high-throughput screening (HTS), both experimental and computational, is set to accelerate the discovery of new and improved catalysts derived from azanium;trichlororuthenium.

Virtual high-throughput screening uses computational power to evaluate large libraries of potential catalyst structures, searching for materials with properties tailored for specific applications. semanticscholar.org This approach allows researchers to rapidly identify promising candidates for synthesis and experimental validation, streamlining the discovery process. semanticscholar.org For example, HTS has been employed to screen nanoporous materials for applications in catalysis and gas separation. rsc.org By systematically evaluating steric and electronic contributions, researchers can gain an unprecedented fundamental understanding of the factors controlling a target reaction. youtube.com This knowledge enables the rational redesign of a catalyst to achieve desired activity and selectivity. youtube.com

The development of automated workflows that combine computational modeling with experimental synthesis and testing creates a powerful feedback loop for catalyst optimization. youtube.com This synergy between computational prediction and real-world validation is a cornerstone of modern materials and catalyst research. semanticscholar.org

Integration of Machine Learning in Predictive Modeling of Azanium;trichlororuthenium Properties and Reactivity

Machine learning (ML) is emerging as a transformative tool in chemistry, capable of identifying complex patterns in large datasets to predict material properties and reaction outcomes. researchgate.netnih.gov For ruthenium-based systems, ML models are being developed to accelerate the discovery of new catalysts and to better understand their behavior.

Researchers have successfully used ML to predict the reaction yields of ruthenium-catalyzed hydrogenation of esters with high accuracy. researchgate.netst-andrews.ac.uk By constructing a dataset from peer-reviewed literature and transforming the molecular structures into numerical descriptors, ML models can predict not only yields but also suggest optimal catalysts and reaction conditions. researchgate.netst-andrews.ac.uk In another application, ML models trained on a library of synthesized ruthenium complexes demonstrated a significantly improved success rate in identifying new compounds with antibacterial activity. nih.govchemrxiv.org

Future work will likely involve the application of advanced ML architectures, such as the Kolmogorov-Arnold Network (KAN), which has shown superior accuracy and efficiency in predicting the mechanical and thermodynamic properties of ruthenium from density functional theory calculations. researchgate.net By integrating ML with dynamic-state-informed design paradigms, it will be possible to create predictive models that bridge the gap between intrinsic catalyst descriptors and real-time reaction dynamics, paving the way for data-driven catalyst design. researchgate.net

| Machine Learning Application | Goal | Achieved Outcome |

| Predicting Reaction Outcomes | Predict yields for catalytic hydrogenation of esters. researchgate.net | Models achieved up to 91% accuracy on test sets and could predict catalyst descriptors. researchgate.net |

| Discovery of Bioactive Compounds | Predict antibacterial activity of ruthenium complexes. chemrxiv.org | Achieved a 5.7x higher hit-rate for active compounds against MRSA compared to the original library. chemrxiv.org |

| Predicting Material Properties | Predict mechanical and thermodynamic properties of elemental Ruthenium. researchgate.net | Kolmogorov-Arnold Network (KAN) model accurately predicted properties with discrepancies within 6% of experimental data. researchgate.net |

Q & A

Q. How to systematically review literature on Azanium;trichlororuthenium’s applications?

- Methodological Answer : Use Web of Science’s AI Research Assistant to filter high-impact studies. Prioritize primary sources with full experimental details. Create a citation matrix to map knowledge gaps (e.g., understudied redox states). Collaborate via platforms like Overleaf for real-time manuscript editing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.